![molecular formula C20H30N2O2 B12334464 tert-Butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate CAS No. 939793-20-1](/img/structure/B12334464.png)
tert-Butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate
説明
tert-Butyl 1-benzyl-1,7-diazaspiro[45]decane-7-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
準備方法
The synthesis of tert-Butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the reaction of a suitable diamine with a carbonyl compound to form the spirocyclic structure.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the spirocyclic intermediate.
Protection of the amine group: The amine group is protected using a tert-butyl group to prevent unwanted side reactions during subsequent steps.
Formation of the carboxylate group: The carboxylate group is introduced through esterification, where the protected amine reacts with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
化学反応の分析
tert-Butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
tert-Butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Materials Science: The compound’s spirocyclic structure imparts unique physical properties, making it useful in the development of advanced materials such as polymers and nanomaterials.
Chemical Biology: Researchers use the compound to study biological processes and pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool in biochemical research.
Industrial Applications: The compound is explored for its potential use in industrial processes, including catalysis and the synthesis of specialty chemicals.
作用機序
The mechanism of action of tert-Butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The spirocyclic structure allows for a high degree of specificity in these interactions, making it a potent modulator of biological processes.
類似化合物との比較
tert-Butyl 1-benzyl-1,7-diazaspiro[4.5]decane-7-carboxylate can be compared with other spirocyclic compounds such as:
tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate: This compound lacks the benzyl group, which may affect its biological activity and physical properties.
tert-Butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate:
tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
tert-butyl 1-benzyl-1,9-diazaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)21-13-7-11-20(16-21)12-8-14-22(20)15-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSRCYMFYKYHJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146270 | |
| Record name | 1,1-Dimethylethyl 1-(phenylmethyl)-1,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939793-20-1 | |
| Record name | 1,1-Dimethylethyl 1-(phenylmethyl)-1,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939793-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 1-(phenylmethyl)-1,7-diazaspiro[4.5]decane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101146270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


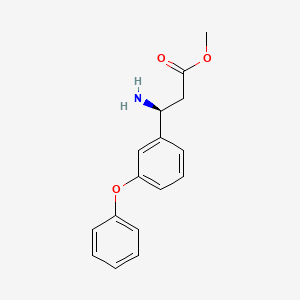
![[(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-(3-chloropropoxy)oxan-2-yl]methylacetate](/img/structure/B12334398.png)

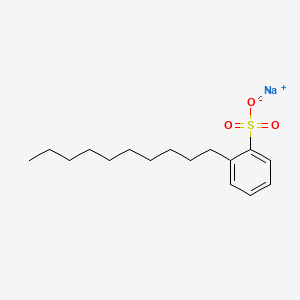
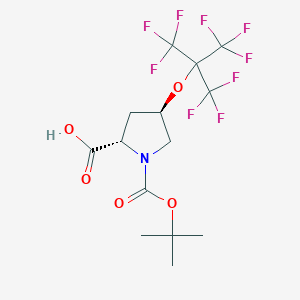
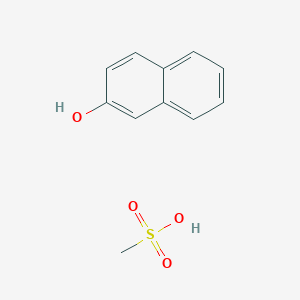
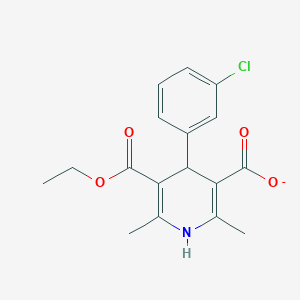
![N-[9-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12334440.png)
![5,17-Dichloro-2,4,6,8,14,16,18,20,26,28-decazapentacyclo[19.3.1.13,7.19,13.115,19]octacosane](/img/structure/B12334444.png)
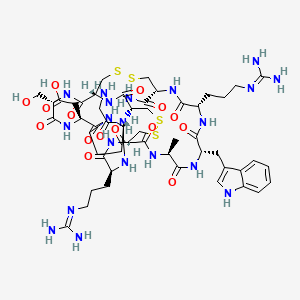
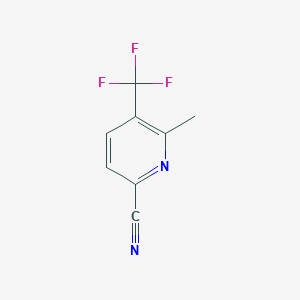
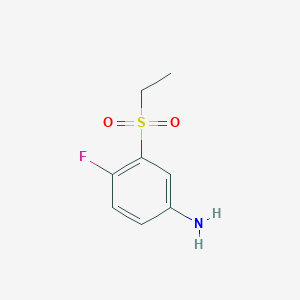
![Ethyl 2-(2-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12334467.png)
![3-Iodo-5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12334472.png)
